(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene
Overview
Description
(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene typically involves the following steps:
Starting Materials: Benzyl alcohol and 4-nitrobenzaldehyde.
Reaction: The reaction proceeds via a condensation reaction between benzyl alcohol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrovinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products:
Reduction: (E)-1-(Benzyloxy)-4-(2-aminovinyl)benzene.
Oxidation: (E)-1-(Benzyloxy)-4-(2-formylvinyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for biologically active compounds.
Chemical Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene depends on the specific application:
Reduction Reactions: The nitro group undergoes a stepwise reduction to form an amino group, involving the transfer of electrons and protons.
Oxidation Reactions: The benzyloxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent.
Substitution Reactions: The nitrovinyl group acts as an electrophile, facilitating nucleophilic attack by various nucleophiles.
Comparison with Similar Compounds
(E)-1-(Benzyloxy)-4-(2-aminovinyl)benzene: Similar structure but with an amino group instead of a nitro group.
(E)-1-(Benzyloxy)-4-(2-formylvinyl)benzene: Similar structure but with a formyl group instead of a nitro group.
(E)-1-(Benzyloxy)-4-(2-hydroxyvinyl)benzene: Similar structure but with a hydroxy group instead of a nitro group.
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDHJAWQEZOXGV-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420686 | |
Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2982-55-0 | |
Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-trans-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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